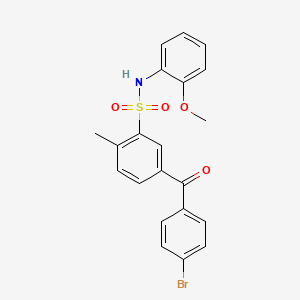
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide, also known as BMS-345541, is a selective and potent inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is a selective and potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the IKK complex, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the activation of NF-κB target genes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which leads to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and potency for the IKK complex, as well as its ability to inhibit the NF-κB signaling pathway. However, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory disorders, as well as other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the IKK complex, which could have even greater therapeutic potential. Additionally, the development of new delivery methods for 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide could improve its solubility and reduce its potential toxicity.
Synthesemethoden
The synthesis of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide involves several steps, starting with the reaction between 2-methylbenzenesulfonyl chloride and 2-methoxyaniline to form N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the final product, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. The overall yield of this synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by blocking the NF-κB signaling pathway, which is involved in tumor cell survival and proliferation. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S/c1-14-7-8-16(21(24)15-9-11-17(22)12-10-15)13-20(14)28(25,26)23-18-5-3-4-6-19(18)27-2/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAVXJBLJZOGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)
![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)